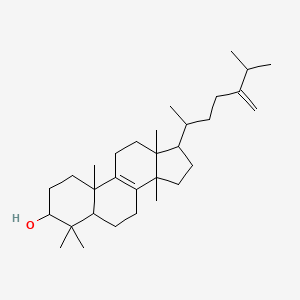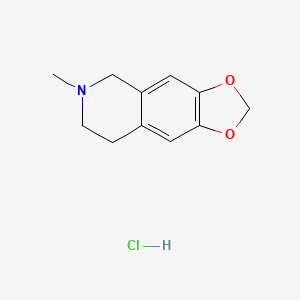
(R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes benzyloxy, dicyclohexylphosphanyl, and sulfinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of byproducts.
化学反応の分析
Types of Reactions
®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic reactions. Its unique structure allows it to facilitate reactions that require high selectivity and efficiency.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine
In medicine, ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it valuable for manufacturing high-performance products.
作用機序
The mechanism of action of ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular functions. The compound’s structure allows it to bind to enzymes and receptors, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
®-1-Phenylethylamine: This compound is used for the resolution of racemates and has a simpler structure compared to ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide.
Phenylglycidates: These compounds are used in the synthesis of various organic molecules and have different functional groups compared to the sulfinamide compound.
Uniqueness
The uniqueness of ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its complex structure, which provides multiple sites for chemical reactions and interactions. This complexity allows it to be used in a wide range of applications, from catalysis to drug development.
特性
分子式 |
C36H48NO2PS |
|---|---|
分子量 |
589.8 g/mol |
IUPAC名 |
N-[(R)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3/t34-,41?/m1/s1 |
InChIキー |
OKHPITJHTGHRAZ-MPDQCYFASA-N |
異性体SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
正規SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)

![2-[[6-[(2-Amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B12298521.png)


![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)


![2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B12298559.png)

![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
